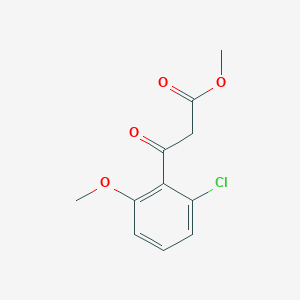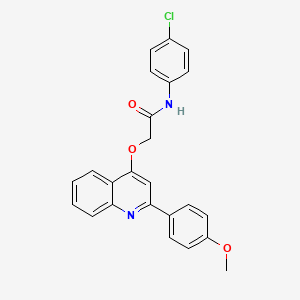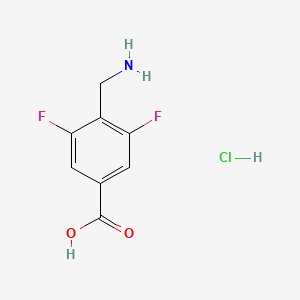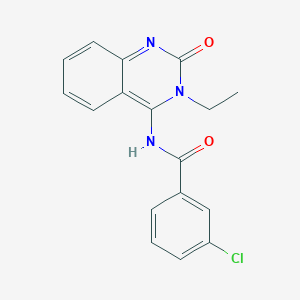![molecular formula C26H20N4O3 B2443734 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 941920-38-3](/img/no-structure.png)
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups including a pyrazolo[1,5-a]pyrazine ring, a phenyl ring, and an acetamide group. These functional groups suggest that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[1,5-a]pyrazine ring and the phenyl ring would likely contribute to the compound’s rigidity and shape .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The pyrazolo[1,5-a]pyrazine ring and the acetamide group are likely sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the functional groups present in the molecule .科学的研究の応用
Radioligand Imaging with PET
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands for the translocator protein (18 kDa), with DPA-714 being a notable compound in the series. DPA-714 was designed with a fluorine atom to enable labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). The synthesis process of DPA-714 and its derivatives has been automated for efficient production, showcasing the potential of such compounds in radioligand imaging for medical diagnostics and research (Dollé et al., 2008).
Heterocyclic Chemistry Innovations
Research in heterocyclic chemistry has led to the synthesis of 4-hydrazinylpyrazolo[1,5-a]pyrazines, which upon reaction with various compounds, form derivatives with fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. These reactions and the resultant compounds have significant implications in the development of novel heterocyclic compounds with potential applications in various fields of scientific research, including pharmaceuticals and materials science (Tsizorik et al., 2018).
Synthesis and Biological Evaluation
A new compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, was synthesized and characterized for its potential biological activities. This compound exhibited notable DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities, highlighting its potential for further development as a therapeutic agent (Nayak et al., 2014).
Dye Synthesis for Textile Applications
In the field of textile chemistry, novel dyes based on pyrazolo[4′,3′:5,6]pyrazino[2,3-c]pyrazoles and pyrazolo[4′,3′:5,6]pyrazino[2,3-d]pyrimidines were synthesized and applied to polyester fibers. These compounds not only expanded the palette of available dyes but also offered insights into the development of new colorants with enhanced properties for textile applications (Rangnekar, 2007).
Antioxidant Studies
A study involving the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides highlighted the potential of these compounds in antioxidant studies. The synthesized compounds exhibited moderate to significant radical scavenging activity, indicating their potential use in research focused on oxidative stress and related pathologies (Ahmad et al., 2012).
作用機序
Target of Action
The primary target of the compound is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, c-Met kinase, leading to its inhibition . This inhibition disrupts the normal functioning of the kinase, resulting in changes in cellular processes such as growth and migration .
Biochemical Pathways
The inhibition of c-Met kinase affects various biochemical pathways. These pathways are primarily involved in cell growth and migration. The downstream effects of this inhibition can lead to a decrease in tumor growth and spread .
Result of Action
The compound’s action results in excellent anti-tumor activity against certain cancer cell lines . Specifically, it has shown potential in inhibiting the growth of A549, MCF-7, and HeLa cancer cell lines .
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-one, which is synthesized from 2-aminopyrazole and benzaldehyde. The second intermediate is N-(4-phenoxyphenyl)acetamide, which is synthesized from 4-phenoxyaniline and acetic anhydride. These two intermediates are then coupled together using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-aminopyrazole", "benzaldehyde", "4-phenoxyaniline", "acetic anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Synthesis of 2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-one", "a. Dissolve 2-aminopyrazole (1.0 g, 9.2 mmol) and benzaldehyde (1.2 g, 11.0 mmol) in DMF (10 mL) and stir at room temperature for 24 hours.", "b. Pour the reaction mixture into diethyl ether (50 mL) and filter the resulting solid.", "c. Wash the solid with diethyl ether and dry under vacuum to obtain 2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-one as a yellow solid (1.5 g, 85% yield).", "Step 2: Synthesis of N-(4-phenoxyphenyl)acetamide", "a. Dissolve 4-phenoxyaniline (1.0 g, 5.0 mmol) in acetic anhydride (10 mL) and stir at room temperature for 24 hours.", "b. Pour the reaction mixture into ice-cold water (50 mL) and filter the resulting solid.", "c. Wash the solid with water and dry under vacuum to obtain N-(4-phenoxyphenyl)acetamide as a white solid (1.2 g, 90% yield).", "Step 3: Coupling of intermediates", "a. Dissolve 2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-one (0.5 g, 2.4 mmol), N-(4-phenoxyphenyl)acetamide (0.7 g, 2.4 mmol), DCC (0.6 g, 2.9 mmol), and NHS (0.4 g, 3.5 mmol) in DMF (10 mL) and stir at room temperature for 24 hours.", "b. Filter the reaction mixture to remove dicyclohexylurea (DCU) and wash the solid with DMF.", "c. Concentrate the filtrate under reduced pressure and purify the resulting solid by column chromatography using petroleum ether/ethyl acetate as the eluent to obtain the final product as a yellow solid (0.8 g, 60% yield)." ] } | |
CAS番号 |
941920-38-3 |
製品名 |
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide |
分子式 |
C26H20N4O3 |
分子量 |
436.471 |
IUPAC名 |
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C26H20N4O3/c31-25(27-20-11-13-22(14-12-20)33-21-9-5-2-6-10-21)18-29-15-16-30-24(26(29)32)17-23(28-30)19-7-3-1-4-8-19/h1-17H,18H2,(H,27,31) |
InChIキー |
AENBSGPUZHSQQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(2,4-Difluorophenyl)methyl-methylamino]oxolan-3-ol](/img/structure/B2443657.png)

![ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2443660.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2443661.png)
![N-(1-cyanocyclopentyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide](/img/structure/B2443662.png)

![4-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2443667.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2443669.png)
![4-acetyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2443670.png)
![2-(2,3-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2443671.png)